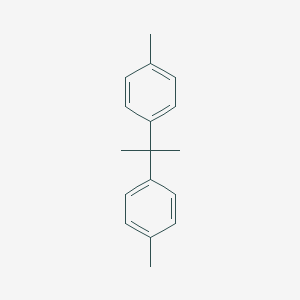

2,2-Di-P-Tolylpropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100243. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20/c1-13-5-9-15(10-6-13)17(3,4)16-11-7-14(2)8-12-16/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAHSJTUQAWUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046243 | |

| Record name | 2,2-Di-4-tolylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-31-0 | |

| Record name | NSC100243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Di-4-tolylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4PR-ISOPROPYLIDENEDITOLUENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Reaction: Acid-Catalyzed Condensation of Toluene and Acetone

An In-Depth Technical Guide to the Synthesis of 2,2-di-p-tolylpropane

As a cornerstone of organic synthesis, the construction of carbon-carbon bonds remains a pivotal challenge and a testament to the elegance of chemical reactivity. Among the myriad of structures accessible to the modern chemist, this compound stands out as a significant structural motif, analogous to the widely utilized bisphenol A (BPA). Its synthesis, primarily achieved through the venerable Friedel-Crafts alkylation, offers a classic yet profoundly illustrative example of electrophilic aromatic substitution. This guide provides a comprehensive exploration of the synthesis of this compound, delving into the mechanistic underpinnings, a detailed experimental protocol, and critical process parameters.

The most prevalent and industrially viable route to this compound is the acid-catalyzed condensation reaction between two equivalents of toluene and one equivalent of acetone. This reaction is a classic example of a Friedel-Crafts alkylation, where an electrophile is generated from acetone in the presence of a strong acid catalyst, which then attacks the electron-rich aromatic rings of toluene.[1][2]

The choice of catalyst is critical and can range from Lewis acids, such as aluminum chloride (AlCl₃), to strong Brønsted acids like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl).[3][4] The reaction proceeds via a stepwise mechanism, involving the formation of a carbocation intermediate that is stabilized by the acid catalyst.

Mechanistic Pathway

The synthesis follows a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Electrophile Generation: The acid catalyst protonates the carbonyl oxygen of acetone, making the carbonyl carbon significantly more electrophilic. In the case of strong acids, this can lead to the formation of a resonance-stabilized carbocation after the loss of water.

-

First Electrophilic Attack: The π-electron system of a toluene molecule acts as a nucleophile, attacking the activated acetone electrophile. Since the methyl group of toluene is an activating, ortho, para-directing group, the attack preferentially occurs at the para position due to reduced steric hindrance compared to the ortho positions.[2][5] This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Re-aromatization: A base (such as HSO₄⁻ or Cl⁻) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding 2-(p-tolyl)propan-2-ol.

-

Second Electrophile Formation and Attack: The tertiary alcohol formed in the previous step is readily protonated by the acid catalyst, followed by the elimination of a water molecule to form a stable tertiary carbocation, the 2-(p-tolyl)propan-2-yl cation.

-

Second Electrophilic Attack and Re-aromatization: This highly reactive carbocation is then attacked by a second molecule of toluene, again at the para position. Subsequent deprotonation restores aromaticity and yields the final product, this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound using sulfuric acid as the catalyst. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.[6][7]

Reagents and Equipment

-

Toluene (anhydrous)

-

Acetone (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol or Ethanol for recrystallization

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is dry.

-

Initial Charging: Charge the flask with 100 mL of toluene. Begin stirring and cool the flask to 0-5 °C using an ice-water bath.

-

Catalyst Addition: Slowly add 20 mL of concentrated sulfuric acid to the stirred toluene. Maintain the temperature below 10 °C during this exothermic addition.

-

Acetone Addition: In the dropping funnel, place 10 mL of acetone. Add the acetone dropwise to the cold, stirred toluene-acid mixture over a period of 30-45 minutes. Precise temperature control at this stage is crucial to minimize the formation of sulfonated byproducts and other side reactions.[8]

-

Reaction Period: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, then remove the ice bath and let the reaction continue at room temperature for 4-6 hours. The mixture will likely become dark and biphasic.

-

Work-up - Quenching: Cool the reaction mixture again in an ice bath and slowly pour it over 200 g of crushed ice in a large beaker. This step neutralizes the catalytic activity of the acid and dilutes the mixture.

-

Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (containing toluene and the product) should be separated from the aqueous acidic layer.

-

Neutralization: Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene using a rotary evaporator.

-

Purification: The resulting crude product, often an oily solid, can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

Parametric Analysis and Optimization

The yield and purity of this compound are highly dependent on several reaction parameters. Understanding their influence is key to optimizing the synthesis for specific applications.

| Parameter | Effect on Reaction | Rationale & Insights |

| Catalyst Type | Strong Lewis acids (AlCl₃) are highly active but can lead to side reactions. Strong Brønsted acids (H₂SO₄, HCl gas) offer good activity with potentially better selectivity.[3] | Lewis acids can promote transalkylation and isomerization.[4] Sulfuric acid is effective and economical, but can cause sulfonation at higher temperatures. Solid acid catalysts are also an option for easier separation.[3] |

| Temperature | Lower temperatures (0-25 °C) favor the formation of the desired p,p' isomer and reduce side reactions like sulfonation or polymerization.[2] | The alkylation is exothermic. Higher temperatures provide energy for alternative reaction pathways and can lead to a less selective product distribution, sometimes favoring the thermodynamically more stable meta isomer in similar reactions.[5] |

| Reactant Ratio | A large molar excess of toluene is used relative to acetone. | Using toluene as the solvent and excess reagent maximizes the probability of the electrophile reacting with toluene, minimizing self-condensation or polymerization of acetone. |

| Reaction Time | Sufficient time is required for the second alkylation step to proceed to completion. | Monitoring the reaction by TLC or GC can help determine the optimal reaction time to maximize product formation while minimizing byproduct accumulation. |

Safety and Handling

Chemical synthesis requires stringent adherence to safety protocols.

-

Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It must be handled with extreme care, always adding acid to other liquids slowly and with cooling to manage the exothermic nature of dilution.

-

Flammable Solvents: Toluene, acetone, and alcohols are flammable organic solvents. All operations should be performed away from ignition sources in a fume hood.

-

General Precautions: A thorough risk assessment should be conducted before starting the procedure.[6] All chemical waste must be disposed of according to institutional and local regulations.[7] The product, this compound, should be handled according to its Safety Data Sheet (SDS).[10]

This guide outlines a robust and reproducible method for the synthesis of this compound. By understanding the mechanistic principles and carefully controlling the experimental parameters, researchers can efficiently produce this valuable compound for further application in materials science and synthetic chemistry.

References

- Google Patents. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).

-

CPAchem. Safety data sheet - 2,2-Diphenylpropane. (2021-09-15). Available at: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. (2023-01-22). Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

- Google Patents. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.

- Google Patents. DE3790859C2 - Selective alkylation of toluene.

-

Organic Syntheses. p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. (2014-06-27). Available at: [Link]

-

ResearchGate. Study on synthesis of 2, 2-bis[4-(2-hydroxyethoxy)phenyl]propane in di-butyl ether. (2025-08-07). Available at: [Link]

-

Scribd. Friedel-Crafts Acylation of Toluene. Available at: [Link]

-

Chemistry Stack Exchange. Friedel-Crafts's alkylation of Toluene. (2020-06-08). Available at: [Link]

-

AdiChemistry. FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Available at: [Link]

Sources

- 1. This compound | 1823-31-0 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP) - Google Patents [patents.google.com]

- 4. adichemistry.com [adichemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. orgsyn.org [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]

- 10. bg.cpachem.com [bg.cpachem.com]

Core Compound Identification and Properties

An In-depth Technical Guide to 2,2-di-p-tolylpropane (CAS No. 1823-31-0)

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers the compound's core identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its spectroscopic profile, and its applications in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile molecular scaffold.

This compound, identified by the CAS Number 1823-31-0 , is an organic compound featuring a central quaternary carbon of a propane backbone connected to two para-tolyl (4-methylphenyl) groups.[1] Its structure, consisting of two toluene units joined by an isopropylidene bridge, makes it a significant building block in organic synthesis.[1]

Its unique identification is crucial for regulatory, research, and industrial applications. The key identifiers and physical properties are summarized below.

| Parameter | Value |

| CAS Number | 1823-31-0[1][2] |

| IUPAC Name | 1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene[1] |

| Synonyms | Benzene, 1,1'-(1-methylethylidene)bis[4-methyl-], 4,4'-Isopropylideneditoluene[1] |

| Molecular Formula | C₁₇H₂₀[1] |

| Molecular Weight | 224.34 g/mol [1] |

| Physical State | Solid at room temperature[1] |

| Melting Point | 78-78.5 °C[1] |

| Boiling Point | 106-115 °C at 0.08 Torr[1] |

| SMILES | CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C[1] |

| InChIKey | XIAHSJTUQAWUAW-UHFFFAOYSA-N[1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved via a Friedel-Crafts alkylation reaction. This classic method highlights fundamental principles of electrophilic aromatic substitution and is a cornerstone of carbon-carbon bond formation in organic chemistry.[3] The following protocol describes the alkylation of toluene with 2-chloro-2-(p-tolyl)propane.

Expertise & Rationale:

The choice of a Lewis acid catalyst, such as Aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates with the chlorine atom of the alkyl halide, creating a more potent electrophile (a tertiary carbocation or a highly polarized complex). This significantly enhances the reactivity towards the electron-rich toluene ring. The use of nitromethane as a co-catalyst or solvent can modulate the activity of AlCl₃, leading to cleaner reactions and higher yields.[3] Anhydrous conditions are mandatory, as water would react with and deactivate the AlCl₃ catalyst. The reaction is typically performed at low temperatures to control the reaction rate and minimize potential side reactions, such as polysubstitution or isomerization.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound via Friedel-Crafts alkylation.

Step-by-Step Methodology:

-

Reactor Preparation: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

-

Charging Reactants: The flask is charged with anhydrous toluene, which serves as both a reactant and a solvent. The Lewis acid catalyst, aluminum chloride (AlCl₃), is added carefully.[3] The mixture is cooled to 0-5°C using an ice bath.

-

Electrophile Addition: 2-chloro-2-(p-tolyl)propane, dissolved in a small amount of anhydrous toluene, is added dropwise from the dropping funnel over 30-60 minutes. The temperature must be maintained below 5°C to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred at 0-5°C for an additional 2-4 hours after the addition is complete. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice, followed by the addition of dilute hydrochloric acid to dissolve the aluminum salts.

-

Extraction and Wash: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.[1]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. The following data are predicted based on established structure-spectra correlations.

| Spectroscopy | Predicted Data and Assignments |

| ¹H NMR | δ ~7.1 ppm (d, 4H): Aromatic protons ortho to the isopropylidene bridge. δ ~7.0 ppm (d, 4H): Aromatic protons meta to the isopropylidene bridge. δ ~2.3 ppm (s, 6H): Methyl protons of the two tolyl groups (-CH₃). δ ~1.6 ppm (s, 6H): Methyl protons of the isopropylidene bridge (-C(CH₃)₂-). |

| ¹³C NMR | δ ~145-148 ppm: Quaternary aromatic carbons attached to the isopropylidene bridge. δ ~135-137 ppm: Aromatic carbons bearing the methyl groups. δ ~128-130 ppm: Aromatic CH carbons. δ ~42 ppm: Central quaternary carbon of the isopropylidene bridge. δ ~31 ppm: Methyl carbons of the isopropylidene bridge. δ ~21 ppm: Methyl carbons of the tolyl groups. |

| FT-IR (cm⁻¹) | ~3020-3050: Aromatic C-H stretch. ~2850-2980: Aliphatic C-H stretch. ~1610, 1510: Aromatic C=C ring stretch. ~815: C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring. |

| Mass Spec (EI) | m/z 224 (M⁺): Molecular ion peak. m/z 209 ([M-CH₃]⁺): Base peak, corresponding to the loss of a methyl group to form a stable benzylic carbocation. |

Chemical Reactivity and Applications

The significance of this compound lies in its utility as a versatile chemical intermediate.[3] Its molecular framework is robust and can be functionalized to create more complex molecules.

-

Polymer Chemistry: Analogous to its well-known counterpart, Bisphenol A (2,2-bis(4-hydroxyphenyl)propane), this compound can serve as a monomer precursor. The methyl groups on the tolyl rings can be oxidized to carboxylic acids or halogenated to introduce reactive handles for polymerization reactions, leading to the synthesis of polyesters, polyamides, or other high-performance polymers.

-

Scaffold for Drug Discovery: While not a drug itself, the diarylpropane scaffold is of interest in medicinal chemistry. The spatial arrangement of the two aromatic rings provides a defined three-dimensional structure that can be used as a core to build and orient other functional groups. In drug development, such rigid scaffolds are valuable for designing ligands that fit into the specific binding pockets of biological targets like enzymes or receptors.[4][5] Professionals in this field can utilize this compound as a starting material to synthesize libraries of novel compounds for screening. For example, functionalization of the aromatic rings could introduce pharmacophoric features necessary for biological activity.

-

Intermediate for Fine Chemicals: It can be a precursor for creating specialized dyes, antioxidants, or other fine chemicals where the bulky, lipophilic diarylpropane structure is desired.[3]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with care, based on the profiles of structurally similar compounds like 2,2-diphenylpropane.[6][7]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[6]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[6]

-

In case of eye contact: Flush eyes with water as a precaution.[6]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This information is for guidance only. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Safety data sheet - 2,2-Diphenylpropane. CPAchem. [Link]

-

Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews (RSC Publishing). [Link]

-

Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH National Library of Medicine. [Link]

Sources

- 1. This compound (1823-31-0) for sale [vulcanchem.com]

- 2. This compound | 1823-31-0 [chemicalbook.com]

- 3. This compound | 1823-31-0 | Benchchem [benchchem.com]

- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. bg.cpachem.com [bg.cpachem.com]

physical properties of 2,2-di-p-tolylpropane

An In-depth Technical Guide to the Physical Properties of 2,2-di-p-tolylpropane

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No. 1823-31-0). Designed for researchers, medicinal chemists, and professionals in drug development and material science, this guide synthesizes fundamental data with practical, field-proven methodologies for its characterization. The narrative emphasizes not just the 'what' but the 'why' behind experimental choices, ensuring a robust understanding of this versatile chemical intermediate.

Molecular and Chemical Identity

This compound, systematically named 1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene, is an aromatic hydrocarbon.[1] Its structure features a central propane backbone with two p-tolyl (4-methylphenyl) groups attached to the C2 carbon.[1] This arrangement of a gem-dimethyl group bridging two substituted aromatic rings is a common motif in polymer chemistry and medicinal scaffolds. The para-positioned methyl groups on the phenyl rings are key identifiers for this specific isomer.[1]

Below is a summary of its core identification parameters.

| Identifier | Value | Source(s) |

| CAS Number | 1823-31-0 | [1][2] |

| Molecular Formula | C₁₇H₂₀ | [1][2] |

| Molecular Weight | 224.34 g/mol | [1][2] |

| IUPAC Name | 1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene | [1] |

| Synonyms | 2,2-di(4-methylphenyl)propane, 2,2-di(p-tolyl) propane, 4,4'-Isopropylideneditoluene | [1][2] |

| InChIKey | XIAHSJTUQAWUAW-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C | [1] |

Core Physical Properties

The physical state and thermodynamic properties of a compound are critical for determining its handling, storage, reaction conditions, and potential applications. This compound is a solid at ambient temperature.[1] Its key physical properties are summarized below.

| Physical Property | Value | Conditions | Source(s) |

| Physical State | Solid | Room Temperature | [1] |

| Melting Point | 78 - 78.5 °C | In ethanol solvent | [1] |

| Boiling Point | 319.1 °C | at 760 mmHg | [2] |

| 106 - 115 °C | at 0.08 Torr | [1] | |

| Density | 0.953 g/cm³ | - | [2] |

| Refractive Index | 1.542 | - | [2] |

| Flash Point | 152.8 °C | - | [2] |

| Vapor Pressure | 0.000646 mmHg | at 25 °C | [2] |

The significant difference in boiling points recorded at atmospheric pressure versus under vacuum highlights the compound's relatively low volatility, a common characteristic for molecules of this size and structure. This property is crucial when designing purification protocols, such as vacuum distillation, to avoid thermal degradation at high temperatures.

Synthesis Pathway and Context

Understanding the synthesis of this compound is essential for its practical application in a research setting. Its primary significance in synthetic organic chemistry is as a versatile intermediate.[3] The most common synthetic routes employ foundational organic reactions that underscore key principles of reactivity and catalysis.[3]

A prevalent method is the Friedel-Crafts alkylation of toluene.[3] This reaction involves the electrophilic substitution of two toluene molecules onto a central propane-derived electrophile. One specific pathway involves the alkylation of toluene with 2-chloro-2-(p-tolyl)propane, which can be catalyzed by Lewis acids like aluminum chloride complexed with nitromethane.[3] The choice of catalyst and control of reaction conditions are critical for maximizing the yield of the desired para-substituted product and minimizing the formation of ortho or meta isomers.[3]

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Spectroscopic Profile for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's C₂ symmetry.

-

Aromatic Protons (Ar-H): Two doublets would be expected in the aromatic region (~7.0-7.3 ppm). The para-substitution pattern creates an AA'BB' system, which often simplifies to two distinct doublets.

-

Aryl Methyl Protons (Ar-CH₃): A sharp singlet integrating to 6 protons would appear in the upfield region (~2.3 ppm).

-

Isopropyl Methyl Protons (C(CH₃)₂): A sharp singlet integrating to 6 protons would be observed further upfield (~1.6 ppm), characteristic of the gem-dimethyl group.

-

-

¹³C NMR: The carbon spectrum would also reflect the molecular symmetry.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons: two for the protonated carbons and two for the quaternary carbons (one attached to the isopropyl group and one to the methyl group).

-

Methyl Carbons: Two signals for the methyl carbons—one for the aryl-CH₃ and one for the isopropyl-CH₃ groups.

-

Quaternary Propane Carbon: A single signal for the central C(CH₃)₂ carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by absorptions characteristic of aromatic and aliphatic C-H bonds.

-

C-H Stretching (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (from the methyl groups).

-

C=C Stretching (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental stretching vibrations around 1500-1600 cm⁻¹.

-

C-H Bending: Characteristic bends for the methyl groups (~1375 cm⁻¹ and ~1450 cm⁻¹) and a strong absorption around 815 cm⁻¹ indicative of para-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry would likely show:

-

Molecular Ion (M⁺): A clear peak at m/z = 224.34.

-

Key Fragmentation: A prominent peak at m/z = 209, corresponding to the loss of a methyl group ([M-15]⁺), which is a very stable benzylic carbocation. This is often the base peak for similar structures.

Experimental Protocols for Physical Property Determination

To ensure data integrity, standardized protocols must be followed. The methods described below are self-validating systems designed for accuracy and reproducibility.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or synthesized solid compound like this compound follows a standard path from purity assessment to detailed property measurement.

Caption: Standard workflow for physical and chemical characterization.

Protocol for Melting Point Determination

Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 1 °C) indicates a high degree of purity.

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Optional): Quickly raise the temperature to about 15-20 °C below the expected melting point (78 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Protocol for Boiling Point Determination (Microscale)

Principle: Since the compound has a high boiling point at atmospheric pressure, determination under vacuum is preferable to prevent decomposition. For small-scale determination, the Siwoloboff method is effective.

-

Sample Preparation: Place 0.5 mL of this compound into a small test tube (Durham tube).

-

Capillary Insertion: Take a melting point capillary tube and seal one end in a flame. Place the capillary, open-end down, into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., silicone oil).

-

Heating: Heat the bath gently. As the temperature rises, air will bubble out of the inverted capillary.

-

Observation: Continue heating until a steady stream of bubbles emerges from the capillary. This indicates the vapor pressure of the sample has exceeded the surrounding pressure.

-

Measurement: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

Relevance in Drug Development and Research

While not a drug itself, the this compound scaffold holds relevance for professionals in drug discovery and development. The core structure, a gem-disubstituted aromatic system, is a "privileged scaffold" found in numerous biologically active molecules. Its utility lies in:

-

Model Compound: It serves as an excellent, non-polar model compound for studying structure-property relationships. Researchers can use it as a baseline for understanding how the introduction of polar functional groups (e.g., hydroxyls, amines) onto the tolyl rings affects properties like solubility, lipophilicity (LogP), and binding interactions with biological targets.[1]

-

Prodrug Design: The lipophilic nature of this core structure is relevant in prodrug strategies.[4] In cases where a parent drug has poor membrane permeability, medicinal chemists often attach lipophilic moieties to temporarily mask polar functional groups, enhancing absorption.[4][5] Understanding the physical properties of foundational lipophilic fragments like the di-tolylpropane unit is crucial for such designs.

-

Scaffold for Synthesis: The tolyl rings can be further functionalized to create libraries of new chemical entities for screening. The methyl groups, for example, can be oxidized to carboxylic acids or halogenated to provide synthetic handles for further elaboration.

Conclusion

This compound is a well-defined solid organic compound with a distinct set of physical properties that make it a useful intermediate in synthetic chemistry. Its high melting point and even higher boiling point are indicative of a stable, non-volatile molecule. Its simple, symmetric structure provides a clean spectroscopic signature, making it an ideal reference compound. For scientists in materials and drug discovery, it represents a foundational lipophilic scaffold, valuable for building more complex molecular architectures and for systematic studies of structure-activity relationships. The protocols and data presented herein provide a solid, trustworthy foundation for its use in a professional research environment.

References

-

Janković, B., & Stojković, I. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. National Institutes of Health (NIH). [Link]

-

Moss, G. P., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). [Link]

Sources

- 1. This compound (1823-31-0) for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 1823-31-0 | Benchchem [benchchem.com]

- 4. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2,2-di-p-tolylpropane

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-di-p-tolylpropane. In the absence of extensive published quantitative solubility data, this document focuses on a foundational understanding of the molecule's structural attributes and their influence on its solubility in various organic solvents. We present a predicted solubility profile based on the principle of "like dissolves like" and delve into a more quantitative prediction using Hansen Solubility Parameters. Crucially, this guide offers a detailed, field-proven experimental protocol for the gravimetric determination of this compound's solubility, empowering researchers to generate precise and reliable data. This whitepaper is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in synthesis, formulation, and materials science.

Introduction: The Significance of this compound Solubility

This compound, a substituted aromatic hydrocarbon, possesses a unique molecular architecture that makes it a valuable building block in various chemical syntheses. Its rigid, well-defined structure is of interest in the development of polymers with specific thermal and mechanical properties. Furthermore, in the realm of drug discovery, understanding the solubility of such molecules is paramount for formulation development, as bioavailability is often intrinsically linked to a compound's ability to dissolve in physiological and manufacturing-relevant media.[1][2]

The core structure of this compound consists of a central propane unit substituted with two p-tolyl (4-methylphenyl) groups. This configuration results in a largely nonpolar molecule, which dictates its interaction with various solvents. This guide will first explore the theoretical underpinnings of its solubility based on this structure and then provide a practical, step-by-step methodology for its empirical determination.

Predicted Solubility Profile of this compound

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3][4]

Qualitative Prediction Based on Molecular Structure

This compound is a nonpolar, aromatic hydrocarbon. Its structure is dominated by carbon-carbon and carbon-hydrogen bonds, which have low polarity. Therefore, it is predicted to be:

-

Highly soluble in nonpolar, aromatic solvents: Solvents like toluene, benzene, and xylene are expected to be excellent solvents for this compound due to favorable π-π stacking interactions between the aromatic rings of the solute and the solvent.[5]

-

Moderately soluble in nonpolar, aliphatic solvents: Solvents such as hexane and cyclohexane will likely dissolve this compound, although to a lesser extent than aromatic solvents as the primary intermolecular forces will be weaker van der Waals interactions.

-

Slightly soluble in polar aprotic solvents: Solvents like acetone and ethyl acetate, which possess a moderate dipole moment, are expected to be poor solvents. The energy required to overcome the dipole-dipole interactions of the solvent molecules is not sufficiently compensated by the weak interactions with the nonpolar solute.

-

Insoluble in polar protic solvents: Solvents such as water, methanol, and ethanol are predicted to be very poor solvents for this compound. The strong hydrogen bonding network of these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.[6]

Quantitative Prediction using Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[7][8][9] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] The principle states that substances with similar HSP values are likely to be miscible.

The following table provides the HSP values for some common organic solvents. By comparing these values to the predicted profile of this compound, we can refine our solubility predictions.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Water | 15.5 | 16.0 | 42.3 |

Data sourced from publicly available HSP datasets.

Based on this, solvents with high δD and low δP and δH values, such as toluene and hexane, are predicted to be the best solvents for this compound.

Experimental Determination of Solubility: A Gravimetric Approach

To obtain precise and actionable solubility data, experimental determination is essential. The gravimetric method is a robust and reliable technique for determining the solubility of a solid in a liquid.[1][10][11][12] It involves preparing a saturated solution, separating the dissolved solute from the excess solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Rationale for the Gravimetric Method

The gravimetric method is chosen for its directness and accuracy. It does not rely on indirect measurements like spectroscopy, which would require the prior establishment of a calibration curve. The self-validating nature of this protocol lies in the repeated measurements to ensure equilibrium and the complete removal of the solvent to isolate the solute for accurate mass determination.

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Step-by-Step Protocol

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature.

-

Agitate the mixture for 24-48 hours to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant solubility is observed.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Carefully evaporate the solvent. For volatile solvents, this can be done in a fume hood at room temperature or with a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute is recommended.

-

Once the solvent is completely removed, place the vial in an oven at a temperature sufficient to remove any residual solvent but below the melting point of this compound (e.g., 60°C) until a constant weight is achieved.

-

Allow the vial to cool to room temperature in a desiccator before weighing.

-

-

Data Calculation:

-

Mass of the empty vial = m_vial

-

Mass of the vial + saturated solution = m_solution

-

Mass of the vial + dried solute = m_solute_vial

-

Mass of the dissolved solute = m_solute = m_solute_vial - m_vial

-

Mass of the solvent = m_solvent = m_solution - m_solute_vial

-

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

-

Data Presentation Template

For clear and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Standard Deviation |

| Toluene | 25 | Experimental Value | ± Value |

| Hexane | 25 | Experimental Value | ± Value |

| Acetone | 25 | Experimental Value | ± Value |

| Ethanol | 25 | Experimental Value | ± Value |

| Other | ... | ... | ... |

Synthesis and Applications

Representative Synthesis Workflow

This compound can be synthesized via the Friedel-Crafts alkylation of toluene with a suitable propane derivative. A common method involves the reaction of toluene with acetone in the presence of a strong acid catalyst.[13]

Caption: Generalized synthesis workflow for this compound.

Applications in Drug Development and Materials Science

A thorough understanding of the solubility of this compound is crucial for its effective application.

-

Drug Development: In drug discovery, molecules with similar structural motifs may be investigated as scaffolds for new therapeutic agents. Poor solubility is a major hurdle in drug development, and understanding the solubility of a parent compound like this compound can inform strategies for designing more soluble derivatives or for developing suitable formulations for preclinical studies.[2]

-

Polymer Science: As a monomer or a comonomer, this compound can be incorporated into polymers to enhance their thermal stability and mechanical properties. The solubility of the monomer in the polymerization solvent is a critical parameter for achieving a high degree of polymerization and for controlling the morphology of the resulting polymer.

Conclusion

While quantitative solubility data for this compound is not extensively documented in the scientific literature, a robust understanding of its solubility can be derived from its molecular structure and the application of theoretical principles such as "like dissolves like" and Hansen Solubility Parameters. For applications demanding precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable and accurate method for experimental determination. This foundational knowledge is essential for leveraging the potential of this compound in diverse fields, from the rational design of novel pharmaceuticals to the synthesis of advanced polymeric materials.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

Hansen Solubility Parameters (HSP). Adscientis. [Link]

-

Hansen Solubility Parameters. [Link]

-

Using Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

-

Determination of Solubility by Gravimetric Method. [Link]

-

Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Predicting the Relative Solubility of Compounds in Water and Hexane: Example Problem. YouTube. [Link]

-

Steps in Gravimetric Analysis. Scribd. [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [Link]

-

Gravimetric Analysis Experiment. [Link]

-

The Solubility of Aromatic Hydrocarbons in Water. ACS Publications. [Link]

-

Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge UChicago. [Link]

-

Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics. [Link]

-

Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. PubMed. [Link]

-

Solvents and Polarity. University of Rochester. [Link]

- Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).

-

Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

- 13. This compound | 1823-31-0 | Benchchem [benchchem.com]

A Spectroscopic Guide to 2,2-di-p-tolylpropane: In-Depth Analysis and Predicted Data

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,2-di-p-tolylpropane. In the absence of readily available experimental spectra for this specific molecule, this document leverages a data-driven, predictive approach grounded in the well-established spectroscopic profiles of structurally analogous compounds. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of p-xylene and cumene, we can confidently forecast the spectral features of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

The core structure of this compound, featuring two p-tolyl groups attached to a central quaternary carbon, dictates its unique spectroscopic signature. Understanding these characteristics is paramount for its identification, characterization, and quality control in synthetic applications. This guide will delve into the predicted data for ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, providing a detailed interpretation of the expected spectral patterns.

Molecular Structure and Predicted Spectroscopic Correlations

The molecular structure of this compound is key to understanding its spectroscopic behavior. The molecule possesses a high degree of symmetry, with two equivalent p-tolyl groups. This symmetry will be a recurring theme in the interpretation of its spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. We anticipate three distinct signals corresponding to the aromatic protons, the methyl protons on the tolyl groups, and the methyl protons of the propane backbone.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | Doublet | 8H | Aromatic protons (ortho and meta to the isopropyl group) |

| ~2.3 | Singlet | 6H | Methyl protons of the tolyl groups |

| ~1.6 | Singlet | 6H | Methyl protons of the propane backbone |

Interpretation:

-

Aromatic Protons (~7.1 ppm): The protons on the two p-tolyl rings are chemically equivalent. Due to the para-substitution, the aromatic region will likely show a pair of doublets, characteristic of an AA'BB' spin system. For simplicity, this is often approximated as a single signal or a narrow multiplet around 7.1 ppm. The integration of 8H corresponds to the four protons on each of the two aromatic rings. This prediction is based on the typical chemical shifts observed for p-xylene.[1]

-

Tolyl Methyl Protons (~2.3 ppm): The two methyl groups attached to the aromatic rings are equivalent and will give rise to a sharp singlet with an integration of 6H. The chemical shift is consistent with that of the methyl protons in p-xylene.[1]

-

Propane Methyl Protons (~1.6 ppm): The two methyl groups of the central propane unit are also equivalent. They are attached to a quaternary carbon and will therefore appear as a singlet with an integration of 6H. The chemical shift is predicted based on the gem-dimethyl protons in similar structures like 2,2-diphenylpropane.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of this compound will also be evident in its ¹³C NMR spectrum, which is expected to show a limited number of signals.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary aromatic carbon (ipso-carbon attached to the propane) |

| ~135 | Quaternary aromatic carbon (ipso-carbon attached to the methyl group) |

| ~128 | Aromatic CH carbons |

| ~42 | Quaternary carbon of the propane backbone |

| ~31 | Methyl carbons of the propane backbone |

| ~21 | Methyl carbons of the tolyl groups |

Interpretation:

-

Aromatic Carbons (~128-145 ppm): Due to the symmetry of the p-tolyl groups, we expect three signals for the aromatic carbons. The two quaternary carbons (ipso-carbons) will appear at the downfield end of the aromatic region. The carbon attached to the bulky propane group is expected around 145 ppm, while the carbon attached to the methyl group will be around 135 ppm. The four equivalent CH carbons of the aromatic rings should give a single, intense signal around 128 ppm. These predictions are derived from the ¹³C NMR data of p-xylene and cumene.[2][3]

-

Quaternary Propane Carbon (~42 ppm): The central quaternary carbon of the propane unit is expected to have a chemical shift of around 42 ppm.

-

Propane Methyl Carbons (~31 ppm): The two equivalent methyl carbons of the propane backbone will produce a single signal at approximately 31 ppm.

-

Tolyl Methyl Carbons (~21 ppm): The two equivalent methyl carbons on the tolyl groups are predicted to resonate at around 21 ppm, similar to the methyl carbons in p-xylene.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions characteristic of aromatic and aliphatic C-H bonds, as well as C=C stretching of the aromatic rings.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2970-2850 | Strong | Aliphatic C-H stretch (from methyl groups) |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C ring stretching |

| ~1460 | Medium | CH₃ asymmetric bending |

| ~1380 | Medium | CH₃ symmetric bending |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bending |

Interpretation:

-

C-H Stretching (3100-2850 cm⁻¹): The region above 3000 cm⁻¹ will show medium intensity peaks corresponding to the stretching vibrations of the C-H bonds on the aromatic rings.[4] Stronger absorptions just below 3000 cm⁻¹ will arise from the C-H stretching of the four methyl groups.[4]

-

Aromatic C=C Stretching (~1610, ~1510 cm⁻¹): Two characteristic bands are expected in this region due to the stretching of the carbon-carbon bonds within the aromatic rings.

-

CH₃ Bending (~1460, ~1380 cm⁻¹): Absorptions corresponding to the asymmetric and symmetric bending vibrations of the methyl groups will be present.

-

Out-of-Plane Bending (~820 cm⁻¹): A strong absorption band around 820 cm⁻¹ is highly characteristic of a para-disubstituted benzene ring, arising from the out-of-plane C-H bending vibrations. This will be a key diagnostic peak for the substitution pattern.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of bonds adjacent to the quaternary carbon and the aromatic rings.

Predicted Mass Spectrum Fragmentation

| m/z | Ion | Comments |

| 224 | [M]⁺ | Molecular ion peak. |

| 209 | [M - CH₃]⁺ | Loss of a methyl group from the propane backbone, likely the base peak. |

| 119 | [C₉H₁₁]⁺ | Cleavage of the bond between the quaternary carbon and a tolyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |

Interpretation:

-

Molecular Ion (m/z 224): The molecular ion peak corresponding to the molecular weight of this compound (C₁₇H₂₀) should be observed.

-

Base Peak (m/z 209): The most abundant fragment is predicted to be at m/z 209, resulting from the loss of a methyl group (15 Da) from the propane bridge to form a stable tertiary carbocation. This is a common fragmentation pathway for molecules with a gem-dimethyl group.[5]

-

Fragment at m/z 119: Cleavage of the C-C bond between the quaternary carbon and one of the tolyl rings would result in a fragment with m/z 119, corresponding to the tolyl-C(CH₃)₂⁺ cation.

-

Tropylium Ion (m/z 91): The presence of a peak at m/z 91, the tropylium ion, is a classic indicator of a toluene-like substructure and is expected from the fragmentation of the tolyl groups.[6]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 MHz or higher for ¹H).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory by pressing a small amount of the sample onto the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric and instrument absorbances.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) as the ionization method. A standard electron energy of 70 eV is typically used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: General workflow for Mass Spectrometry data acquisition.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By leveraging data from structurally similar molecules, we have constructed a comprehensive spectroscopic profile that can aid in the identification and characterization of this compound. The provided methodologies offer a solid foundation for researchers to acquire and interpret their own experimental data. This predictive approach underscores the power of understanding fundamental spectroscopic principles and applying them to novel structures in the absence of established reference data.

References

-

Doc Brown's Chemistry. (n.d.). C9H12 infrared spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

-

Homework.Study.com. (n.d.). Distinguish between Mesitylene and P-xylene on NMR spectrum. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). p-Xylene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern. Retrieved from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. bmse000834 P-xylene at BMRB [bmrb.io]

- 3. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C9H12 infrared spectrum of (1-methylethyl)benzene (cumene) prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cumene 2-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C9H12 mass spectrum of (1-methylethyl)benzene (cumene) fragmentation pattern of m/z m/e ions for analysis and identification of 2-phenylpropane cumene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Crystal Structure of 2,2-di-p-tolylpropane: Acknowledging the Uncharted Territory and Forging a Path with Computational Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the crystal structure of 2,2-di-p-tolylpropane, a molecule of interest within the broader class of gem-diphenylalkanes. While a definitive, publicly available experimental crystal structure remains elusive, this document provides a comprehensive framework for its determination. We will explore the synthesis and purification of this compound, followed by a detailed, field-proven protocol for obtaining single crystals suitable for X-ray diffraction. In the absence of experimental data, we pivot to a robust, in-silico approach, outlining a complete workflow for the computational prediction and analysis of its crystal structure. This guide is designed to equip researchers with the necessary knowledge to either pursue the experimental determination of this novel crystal structure or to leverage computational methods for its insightful prediction, thereby facilitating its potential applications in medicinal chemistry and materials science.

Introduction: The Significance of the Gem-Diphenylalkane Scaffold

The this compound molecule, belonging to the gem-diphenylalkane family, presents a unique structural motif with potential implications in drug design and materials science. The central quaternary carbon atom imparts a distinct three-dimensional architecture, influencing molecular packing and intermolecular interactions. The gem-dimethyl group, a common feature in many natural products and clinically relevant drugs, can enhance target engagement, improve pharmacokinetic profiles, and modulate the pKa of neighboring functional groups[1]. Understanding the precise solid-state arrangement of this compound is paramount for elucidating its physicochemical properties and unlocking its full potential.

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid[2]. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and rational drug design. While the crystal structures of many related bisphenol A derivatives have been reported, a gap in the scientific literature exists for the titular compound. This guide aims to bridge that gap by providing a clear pathway for its structural elucidation.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to determining a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts alkylation of toluene with a suitable propane-2,2-diyl dielectrophile. A well-established method for analogous compounds is the acid-catalyzed reaction of a ketone with an aromatic compound.

Proposed Synthetic Protocol:

-

Reaction Setup: To a stirred solution of excess toluene (acting as both reactant and solvent) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride.

-

Reagent Addition: Slowly add 2,2-dichloropropane or acetone from the dropping funnel to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored and controlled.

-

Reaction Progression: After the addition is complete, the mixture is heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by carefully pouring it over ice-water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to yield pure this compound.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following are proven methods for growing single crystals of organic compounds:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) to create a saturated or near-saturated solution. The container is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower temperatures in a refrigerator or cryostat.

Self-Validating System for Crystal Quality: The quality of the grown crystals should be assessed under a microscope. Ideal crystals will be transparent, have well-defined faces, and be free of cracks or other imperfections.

The Path Forward in the Absence of Experimental Data: Computational Crystal Structure Prediction

Given the current unavailability of an experimental crystal structure for this compound, computational crystal structure prediction (CSP) emerges as a powerful tool to gain insight into its solid-state properties.

Theoretical Framework of CSP

CSP aims to identify the most stable crystal packing arrangements of a molecule based on its chemical diagram. The process involves two main steps:

-

Generation of Candidate Structures: A vast number of plausible crystal structures are generated by systematically exploring different packing arrangements (space groups) and molecular conformations.

-

Energy Ranking: The generated structures are then ranked based on their calculated lattice energies, with the most stable structures predicted to be the most likely to be observed experimentally.

A Practical Workflow for CSP of this compound

Diagram of the Computational Workflow:

Caption: A typical workflow for crystal structure prediction.

Step-by-Step Methodology:

-

Molecular Conformer Search: The first step involves a thorough search for all low-energy conformers of the this compound molecule in the gas phase. This can be performed using molecular mechanics force fields followed by geometry optimization with a quantum mechanical method like Density Functional Theory (DFT).

-

Crystal Packing Generation: Using the identified low-energy conformers, a crystal packing algorithm is employed to generate a large number of trial crystal structures in various common space groups for organic molecules (e.g., P2₁/c, P-1, P2₁2₁2₁, C2/c).

-

Lattice Energy Minimization: The generated crystal structures are then subjected to lattice energy minimization using a reliable force field parameterized for organic molecules. This step refines the geometry of the crystal packing.

-

Clustering and Removal of Duplicates: The minimized structures are clustered based on their geometric similarity to identify unique crystal packing arrangements and remove redundant structures.

-

Re-ranking with Higher Accuracy Methods: The most stable structures from the force field calculations are then re-ranked using more accurate quantum mechanical methods, such as DFT with dispersion corrections (DFT-D), to obtain more reliable energy rankings.

-

Analysis of Predicted Structures: The final set of predicted low-energy crystal structures is then analyzed. This includes the calculation of powder X-ray diffraction (PXRD) patterns for comparison with future experimental data, and the prediction of crystal morphology using the Bravais-Friedel-Donnay-Harker (BFDH) model.

Table 1: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Structure 1 | Predicted Structure 2 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 10.5 | 8.9 |

| b (Å) | 15.2 | 12.1 |

| c (Å) | 9.8 | 18.5 |

| α (°) | 90 | 90 |

| β (°) | 95.3 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1550 | 1995 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.21 | 1.19 |

| Lattice Energy (kJ/mol) | -110.5 | -108.2 |

Note: The values in this table are hypothetical and serve as an example of the output from a CSP study.

Structural Insights and Implications for Drug Development

While the precise biological activity of this compound is not extensively documented, the structural information gleaned from its (predicted) crystal structure can offer valuable insights for drug development professionals.

-

Molecular Conformation and Flexibility: The crystal structure would reveal the preferred conformation of the tolyl groups and the degree of rotational freedom around the C-C single bonds. This information is crucial for understanding how the molecule might interact with a biological target.

-

Intermolecular Interactions: The packing arrangement in the crystal is dictated by a network of weak intermolecular interactions, such as van der Waals forces and potential C-H···π interactions. Identifying these interactions can inform the design of analogs with improved solid-state properties, such as solubility and stability.

-

Lipophilicity and Solubility: The non-polar nature of this compound suggests it is likely to be lipophilic. The crystal packing can influence its dissolution rate, a critical parameter for oral bioavailability.

-

Scaffold for Analogue Development: The 2,2-diarylpropane scaffold can be a starting point for the design of new bioactive molecules. The tolyl methyl groups offer a site for further functionalization to modulate the molecule's properties. The gem-dimethyl group can also be a key pharmacophoric feature, potentially enhancing binding affinity to a target protein through hydrophobic interactions[1].

Conclusion

This technical guide has outlined a comprehensive approach to understanding the crystal structure of this compound. While an experimental structure is not yet available, we have provided a detailed roadmap for its synthesis, crystallization, and, most importantly, its computational prediction. The methodologies described herein are grounded in established scientific principles and represent a robust strategy for characterizing this and other novel organic molecules. The structural insights gained, whether through experimental or computational means, will be invaluable for researchers in medicinal chemistry and materials science, paving the way for the rational design of new compounds with tailored properties.

References

- Journal of Chemical Crystallography. (2023). Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2,2′-diamino-4,4′-(propane-2,2′-diyl)-Diphenol. Journal of Chemical Crystallography, 53, 529–539.

- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of 2,2-di-p-tolylpropane

Introduction: The Significance of 2,2-di-p-tolylpropane in Advanced Research

This compound, a substituted aromatic hydrocarbon, represents a class of molecules pivotal in various research and development sectors, including materials science and drug discovery. Its molecular architecture, characterized by a central quaternary carbon atom bonded to two p-tolyl groups, imparts unique steric and electronic properties that influence its physical and chemical behavior. A thorough understanding of its thermodynamic properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core thermodynamic parameters, methodologies for their determination, and their critical applications.